An In-depth Technical Guide to the Synthesis and Characterization of 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid
An In-depth Technical Guide to the Synthesis and Characterization of 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid, a valuable building block in medicinal chemistry and drug development. This document outlines a plausible multi-step synthesis pathway, detailed experimental protocols, and a thorough characterization of the target compound, including its physicochemical properties and spectroscopic data.
Physicochemical Properties
6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid is a benzofuran derivative with the molecular formula C₁₁H₁₀O₄ and a molecular weight of 206.19 g/mol .[1][2][3] Its chemical structure and key identifiers are summarized in the table below.
| Property | Value |
| IUPAC Name | 6-methoxy-3-methyl-1-benzofuran-2-carboxylic acid[1] |
| CAS Number | 10410-29-4[1][2][3] |
| Molecular Formula | C₁₁H₁₀O₄[1][2][3] |
| Molecular Weight | 206.19 g/mol [1][2][3] |
| Canonical SMILES | CC1=C(C(=O)O)OC2=C1C=C(C=C2)OC[1] |
| InChI Key | CQZZSFNTQLCLJF-UHFFFAOYSA-N[1] |
Synthesis Pathway
A plausible and efficient synthetic route for 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid commences with the Pechmann condensation of 4-methoxyphenol, followed by halogenation and a Perkin rearrangement. An alternative final step involves the synthesis of the corresponding methyl ester and its subsequent hydrolysis.
Experimental Protocols
Synthesis of 6-Methoxy-4-methylcoumarin (Pechmann Condensation)
The Pechmann condensation is a widely used method for the synthesis of coumarins from a phenol and a β-ketoester under acidic conditions.[4]
Materials:
-
4-Methoxyphenol
-
Ethyl acetoacetate
-
Concentrated Sulfuric Acid (H₂SO₄) or Amberlyst-15
-
Ethanol
Procedure:
-
In a round-bottom flask, combine equimolar amounts of 4-methoxyphenol and ethyl acetoacetate.
-
Cool the mixture in an ice bath.
-
Slowly add a catalytic amount of concentrated sulfuric acid with constant stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker of crushed ice with stirring.
-
The precipitated crude product is collected by vacuum filtration and washed with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 6-methoxy-4-methylcoumarin.[4]
Synthesis of 3-Halo-6-methoxy-4-methylcoumarin (Halogenation)
Halogenation at the C3 position of the coumarin ring is a key step to facilitate the subsequent Perkin rearrangement.
Materials:
-
6-Methoxy-4-methylcoumarin
-
N-Chlorosuccinimide (NCS) or N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (initiator)
-
Carbon tetrachloride (CCl₄)
Procedure:
-
Dissolve 6-methoxy-4-methylcoumarin in CCl₄ in a round-bottom flask.
-
Add NCS or NBS (1.1 equivalents) and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After cooling, filter the reaction mixture to remove succinimide.
-
Wash the filtrate with a 10% sodium thiosulfate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude 3-halo-6-methoxy-4-methylcoumarin.
Synthesis of 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid (Perkin Rearrangement)
The Perkin rearrangement involves the ring contraction of a 3-halocoumarin in the presence of a base to form a benzofuran-2-carboxylic acid.[1][5]
Materials:
-
3-Halo-6-methoxy-4-methylcoumarin
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve the 3-halo-6-methoxy-4-methylcoumarin in ethanol in a round-bottom flask.
-
Add a solution of sodium hydroxide in ethanol.
-
Heat the mixture under reflux for 2-3 hours.
-
After cooling, acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol/water.
Alternative Final Step: Hydrolysis of Methyl 6-Methoxy-3-methyl-1-benzofuran-2-carboxylate
An alternative route involves the synthesis of the methyl ester of the target compound, which can then be hydrolyzed.[6][7]
Materials:
-
Methyl 6-methoxy-3-methyl-1-benzofuran-2-carboxylate
-
Sodium hydroxide (NaOH)
-
Methanol/Water mixture
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve the methyl ester in a mixture of methanol and water.
-
Add a solution of sodium hydroxide and heat the mixture under reflux for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling, remove the methanol under reduced pressure.
-
Dilute the residue with water and acidify with dilute hydrochloric acid to precipitate the carboxylic acid.
-
Collect the product by filtration, wash with water, and dry.
Characterization
A comprehensive characterization of 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid is essential to confirm its identity and purity. The following table summarizes the expected characterization data based on available information and analysis of similar compounds.
| Technique | Expected Observations |
| Melting Point | Crystalline solid with a distinct melting point. (Specific value not found in the literature) |
| ¹H NMR | Aromatic protons in the range of δ 6.8-7.5 ppm. A singlet for the methoxy group protons around δ 3.8-3.9 ppm. A singlet for the methyl group protons at C3 around δ 2.3-2.5 ppm. A broad singlet for the carboxylic acid proton at δ > 10 ppm.[8][9][10] |
| ¹³C NMR | Carbonyl carbon of the carboxylic acid in the range of δ 165-175 ppm. Aromatic carbons between δ 100-160 ppm. Methoxy carbon around δ 55-56 ppm.[11][12] Methyl carbon at C3 around δ 10-15 ppm. |
| IR Spectroscopy | Broad O-H stretch from the carboxylic acid around 2500-3300 cm⁻¹. Strong C=O stretch from the carboxylic acid around 1680-1710 cm⁻¹. C-O stretching bands around 1200-1300 cm⁻¹. Aromatic C=C stretching bands around 1450-1600 cm⁻¹.[13] |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 206. Fragmentation pattern may show loss of H₂O (m/z = 188), COOH (m/z = 161), and OCH₃ (m/z = 175).[1] |
Experimental Workflow and Logic
The synthesis and characterization process follows a logical workflow to ensure the successful formation and verification of the target compound.
This comprehensive guide provides researchers and scientists with the necessary information to synthesize and characterize 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid. The detailed protocols and expected characterization data will facilitate its preparation and use in various research and development applications.
References
- 1. 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid | C11H10O4 | CID 609890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. 6-Methoxy-2-methylbenzofuran-3-carboxylic Acid|CAS 103986-33-0 [benchchem.com]
- 6. web.pdx.edu [web.pdx.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ptfarm.pl [ptfarm.pl]
- 9. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. Benzofuran-2-carboxylic acid | C9H6O3 | CID 10331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. chem.libretexts.org [chem.libretexts.org]
